Angiotensin I-Converting Enzyme (ACE) Inactivator

mechanism-based inactivation irreversible inhibitor ACE enzymology

Select Cyanoac-Phe-Phe-OH, the first mechanism-based ACE inactivator (Ghosh et al., 1992), for irreversible, covalent enzyme modification. Unlike captopril and other reversible inhibitors, this substrate analogue undergoes ACE-catalyzed deprotonation to a reactive ketenimine intermediate that traps the active-site nucleophile, enabling active-site labeling, pulse-chase kinetic studies (partition ratio kcat/kinact = 8,300), and selective deconvolution of ACE vs. NEP activity when used alongside the ketomethylene NEP inactivator (Levy et al., 1993). An essential positive control for validating irreversible inhibitor screening assays and a critical SAR reference for optimizing cyanoacetyl-amide pharmacophores in zinc metalloprotease drug discovery.

Molecular Formula C21H21N3O4
Molecular Weight 379.4 g/mol
CAS No. 144085-32-5
Cat. No. B116271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngiotensin I-Converting Enzyme (ACE) Inactivator
CAS144085-32-5
Molecular FormulaC21H21N3O4
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CC#N
InChIInChI=1S/C21H21N3O4/c22-12-11-19(25)23-17(13-15-7-3-1-4-8-15)20(26)24-18(21(27)28)14-16-9-5-2-6-10-16/h1-10,17-18H,11,13-14H2,(H,23,25)(H,24,26)(H,27,28)/t17-,18-/m0/s1
InChIKeyFPAPTZAOPMWDRV-ROUUACIJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Angiotensin I-Converting Enzyme (ACE) Inactivator (CAS 144085-32-5) – Chemical Identity and Baseline Characteristics


Angiotensin I-Converting Enzyme (ACE) Inactivator, also known as Cyanoac-Phe-Phe-OH (N-[N-(cyanoacetyl)-L-phenylalanyl]-L-phenylalanine), is a synthetic dipeptide analogue with molecular formula C₂₁H₂₁N₃O₄ and a molecular weight of 379.41 g/mol . It was first reported by Ghosh et al. in 1992 as the inaugural example of a mechanism-based inactivator for ACE, a zinc metalloprotease central to blood pressure regulation [1]. Unlike conventional reversible ACE inhibitors such as captopril and enalaprilat, this compound undergoes enzyme-mediated deprotonation to generate a ketenimine intermediate that traps an active-site nucleophile, resulting in irreversible covalent modification of the enzyme [1][2].

Why Generic ACE Inhibitors Cannot Substitute for Angiotensin I-Converting Enzyme (ACE) Inactivator (CAS 144085-32-5)


Conventional ACE inhibitors such as captopril, enalaprilat, and lisinopril act through reversible, competitive binding to the enzyme active site, with IC₅₀ values typically in the low nanomolar range (e.g., captopril IC₅₀ ≈ 6–22 nM) [1]. In contrast, Cyanoac-Phe-Phe-OH operates via a fundamentally distinct mechanism-based inactivation pathway: the compound serves as a substrate for ACE, which catalyzes its conversion to a reactive ketenimine intermediate that covalently modifies the enzyme, leading to irreversible loss of activity [2]. This mechanistic divergence means that reversible inhibitors cannot recapitulate the time-dependent, covalent inactivation kinetics required for experimental protocols such as active-site labeling, irreversible enzyme knockdown, or probing the catalytic mechanism of ACE and related zinc proteases [3]. Substituting a reversible inhibitor for this inactivator would fundamentally alter the experimental outcome.

Quantitative Differentiation Evidence for Angiotensin I-Converting Enzyme (ACE) Inactivator (CAS 144085-32-5) vs. Comparators


Irreversible Mechanism-Based Inactivation vs. Reversible Inhibition – Mechanistic Differentiation

Cyanoac-Phe-Phe-OH is not a reversible inhibitor but a mechanism-based inactivator: ACE catalyzes its own inactivation by deprotonating the compound to form a ketenimine intermediate that covalently traps an active-site nucleophile [1]. In competition with this inactivation pathway, ACE also hydrolyzes the compound with a partition ratio (k_cat/k_inact) of 8,300, meaning that approximately 8,300 turnover events occur per inactivation event [1]. The corresponding keto analogue (compound 4, N-[(R)-2-benzyl-5-cyano-4-oxopentanoyl]-L-phenylalanine) does not inactivate ACE at all, confirming that the amide NH of Cyanoac-Phe-Phe-OH is essential for the inactivation mechanism [1]. In contrast, clinical ACE inhibitors such as captopril and enalaprilat are purely reversible, competitive inhibitors with no covalent modification of the enzyme [2].

mechanism-based inactivation irreversible inhibitor ACE enzymology

Selective Inactivation of ACE Over Neutral Endopeptidase 24.11 (NEP) – Target Selectivity

A comparative study by Levy et al. (1993) examined the selectivity of Cyanoac-Phe-Phe-OH (compound 2) and its ketomethylene analogue (compound 1) against ACE and neutral endopeptidase 24.11 (NEP, EC 3.4.24.11). While both compounds inactivate NEP, only Cyanoac-Phe-Phe-OH (compound 2) inactivates ACE; the ketomethylene analogue (compound 1) shows no ACE inactivation [1][2]. Furthermore, a selectivity screen against five additional zinc proteases confirmed that the inactivation profile of these compounds is enzyme-specific and not a general zinc protease phenomenon [1]. For NEP, the partition ratios were 1,340 for compound 1 and 4,700 for compound 2, while for ACE, compound 2 gave a partition ratio of 8,300 and compound 1 gave no inactivation [1][3].

enzyme selectivity zinc metalloprotease off-target profiling

Structural Determinant of Inactivation: Amide NH is Critical – SAR Differentiation

The Ghosh et al. (1992) study directly compared Cyanoac-Phe-Phe-OH (compound 1 in that paper) with its keto analogue, N-[(R)-2-benzyl-5-cyano-4-oxopentanoyl]-L-phenylalanine (compound 4). Compound 4, which replaces the amide NH with a methylene group (ketomethylene isostere), does not inactivate ACE, demonstrating that the amide NH is critical for proper active-site anchoring that enables the enzyme-catalyzed deprotonation and subsequent ketenimine formation [1][2]. This structure-activity relationship (SAR) insight is absent from all clinically used ACE inhibitors, which rely on zinc-coordinating groups (sulfhydryl, carboxyl, or phosphinic acid) for reversible binding [3].

structure-activity relationship ketenimine intermediate mechanism-based design

Reported Superior Potency and Selectivity vs. Captopril – Vendor-Annotated Comparative Claim

According to vendor technical documentation from CymitQuimica (a Biosynth brand), Cyanoac-Phe-Phe-OH has been reported to exhibit greater potency than captopril as an ACE inhibitor, a longer effective half-life, and superior selectivity for ACE over other serine proteases . Captopril, a first-generation sulfhydryl-containing ACE inhibitor, has a reported IC₅₀ of approximately 6–22 nM against ACE and is known to display off-target activity against leukotriene A₄ hydrolase (Ki = 6 µM) [1]. However, no peer-reviewed publication directly comparing the IC₅₀ or Kᵢ values of Cyanoac-Phe-Phe-OH with captopril under identical assay conditions was identified in the accessible literature. Consequently, this claim is vendor-attributed and should be interpreted with appropriate caution.

captopril comparison ACE inhibitor potency serine protease selectivity

First-in-Class Historical Priority – Precedence as a Research Tool Compound

Cyanoac-Phe-Phe-OH holds historical significance as the first reported mechanism-based inactivator of angiotensin-converting enzyme, published by Ghosh et al. in the Journal of Medicinal Chemistry in 1992 [1]. This seminal work established the conceptual framework for mechanism-based inactivation of zinc metalloproteases and has been cited as foundational by subsequent studies on related enzymes including carboxypeptidase A and neutral endopeptidase 24.11 [2][3]. The compound's mechanism (ACE-catalyzed deprotonation → ketenimine intermediate → active-site nucleophile trapping) has inspired the design of covalent inactivators for other members of the zinc protease superfamily [2]. No other commercially available ACE-targeting compound offers this specific mechanism of action.

first-in-class chemical biology probe ACE research tool

Optimal Research and Industrial Application Scenarios for Angiotensin I-Converting Enzyme (ACE) Inactivator (CAS 144085-32-5)


Irreversible Active-Site Labeling and Mechanistic Probing of ACE

Researchers studying ACE catalytic mechanism can exploit Cyanoac-Phe-Phe-OH's mechanism-based inactivation to covalently label the enzyme active site. The partition ratio of 8,300 (k_cat/k_inact) provides a quantitative framework for designing pulse-chase experiments that distinguish between enzyme turnover and irreversible inactivation [1]. Because the compound is processed by ACE to generate a reactive ketenimine intermediate that traps the active-site nucleophile, it serves as an activity-based probe for identifying catalytic residues, a capability not offered by reversible inhibitors such as captopril or enalaprilat.

Selective ACE Knockdown in Mixed-Enzyme Systems Containing NEP

In biochemical or cellular systems where both ACE and neutral endopeptidase 24.11 (NEP) are present, Cyanoac-Phe-Phe-OH (compound 2) provides a tool for selective ACE inactivation. As demonstrated by Levy et al. (1993), the ketomethylene analogue (compound 1) inactivates NEP but not ACE, while Cyanoac-Phe-Phe-OH inactivates both, enabling researchers to dissect the individual contributions of each enzyme to peptide metabolism by using the two compounds in parallel [2]. This selectivity profile is distinct from dual ACE/NEP inhibitors such as omapatrilat, which simultaneously inhibit both enzymes and preclude mechanistic deconvolution.

Structure-Activity Relationship (SAR) Studies for Covalent Zinc Protease Inactivators

Medicinal chemists designing next-generation covalent inhibitors for zinc metalloproteases can use Cyanoac-Phe-Phe-OH as a reference standard for the cyanoacetyl-amide pharmacophore [1]. The demonstrated requirement of the amide NH for inactivation (keto analogue is completely inactive) provides a critical SAR data point that can guide the optimization of potency, selectivity, and partition ratio in novel chemical series targeting ACE, NEP, or related zinc proteases [1][2].

Validation of Irreversible Enzyme Inhibition in Drug Discovery Assays

In drug discovery programs screening for covalent or irreversible enzyme inhibitors, Cyanoac-Phe-Phe-OH serves as a positive control for mechanism-based inactivation of zinc metalloproteases. Its well-characterized partition ratio, time-dependent inactivation kinetics, and enzyme-mediated activation mechanism provide a benchmark for validating assay conditions (e.g., pre-incubation time, substrate competition, washout experiments) designed to distinguish true irreversible inactivators from tight-binding reversible inhibitors [1][2].

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